L-Histidine, 3-(phenylmethyl)-, dihydrochloride

Overview

Description

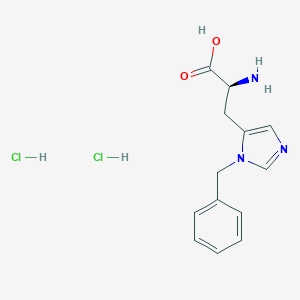

L-Histidine, 3-(phenylmethyl)-, dihydrochloride is a chemical compound with the molecular formula C13H17Cl2N3O2. It is a derivative of the amino acid histidine, where the histidine molecule is modified by the addition of a phenylmethyl group. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .

Preparation Methods

The synthesis of L-Histidine, 3-(phenylmethyl)-, dihydrochloride typically involves the reaction of L-histidine with benzyl chloride in the presence of a suitable base. The reaction conditions often include an aqueous or organic solvent, and the product is purified through crystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

L-Histidine, 3-(phenylmethyl)-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Scientific Research Applications

L-Histidine, 3-(phenylmethyl)-, dihydrochloride is widely used in scientific research, particularly in:

Chemistry: As a reagent in various chemical reactions and synthesis of complex molecules.

Biology: In studies involving protein structure and function, as it can be incorporated into peptides and proteins.

Medicine: Research on its potential therapeutic applications, including its role in enzyme inhibition and receptor binding.

Industry: Used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Histidine, 3-(phenylmethyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylmethyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound can inhibit or activate enzymes, depending on the context, and can also interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

L-Histidine, 3-(phenylmethyl)-, dihydrochloride can be compared with other histidine derivatives, such as:

L-Histidine: The parent compound, which lacks the phenylmethyl group.

N-Acetyl-L-Histidine: Another derivative with an acetyl group instead of phenylmethyl.

L-Histidine Methyl Ester: A derivative with a methyl ester group. The uniqueness of this compound lies in its enhanced binding properties due to the phenylmethyl group, making it particularly useful in specific biochemical and pharmacological studies.

Biological Activity

L-Histidine, 3-(phenylmethyl)-, dihydrochloride is a derivative of the essential amino acid L-histidine. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and implications in various health contexts, supported by relevant studies and data.

Overview of L-Histidine

L-Histidine is an essential amino acid involved in numerous physiological processes. It serves as a precursor for histamine, a critical neurotransmitter involved in immune responses and gastric acid secretion. The compound's unique imidazole side chain allows it to participate in proton buffering and metal ion chelation, which are vital for maintaining physiological pH and enzyme activity .

1. Proton Buffering and Metal Ion Chelation

L-Histidine's imidazole group can both donate and accept protons, making it an effective buffer in biological systems. This property is crucial in maintaining the acid-base balance within cells and tissues . Additionally, L-histidine can chelate metal ions, which plays a role in various enzymatic reactions and cellular processes.

2. Role in Enzyme Activity

Recent studies have shown that L-histidine is integral to the activity of certain enzymes, such as deoxyribozymes. For instance, L-histidine enhances the catalytic activity of L-histidine-dependent deoxyribozyme (HD3), facilitating RNA cleavage reactions . The binding affinity of L-histidine to HD3 was measured with a binding constant of approximately , indicating its significant role in enzyme function.

Antioxidant Properties

L-Histidine exhibits antioxidant activity that may mitigate oxidative stress-induced damage. Studies have demonstrated that it can reduce oxidative stress markers in various models, including those induced by cyclophosphamide . Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and stabilize free radicals.

Neurological Effects

Research indicates that L-histidine supplementation may positively impact neurological health. Increased dietary intake has been associated with improved mood states and cognitive performance . Furthermore, insufficient histidine levels have been linked to anxiety-like behaviors in animal models, suggesting its role in mental health .

Histidine Supplementation in Health Conditions

A study examining the effects of L-histidine on patients with chronic renal failure found that it could alleviate symptoms related to anemia and improve overall health outcomes . Another investigation into its role in metabolic syndrome revealed that L-histidine supplementation could enhance metabolic functions and reduce fatigue during exercise .

Data Table: Summary of Biological Activities

Safety and Toxicity

While L-histidine is generally considered safe for consumption, some studies have raised concerns regarding its supplementation in individuals with liver disease due to potential increases in ammonia levels . However, no significant adverse effects or toxicity have been reported under normal dietary conditions.

Properties

IUPAC Name |

(2S)-2-amino-3-(3-benzylimidazol-4-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.2ClH/c14-12(13(17)18)6-11-7-15-9-16(11)8-10-4-2-1-3-5-10;;/h1-5,7,9,12H,6,8,14H2,(H,17,18);2*1H/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOPXNOWILIPAG-LTCKWSDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=NC=C2C[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550474 | |

| Record name | 3-Benzyl-L-histidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109013-61-8 | |

| Record name | 3-Benzyl-L-histidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.